Product packaging for Ethyl 2-acetyloxypropanoate(Cat. No.:CAS No. 2985-28-6)

Ethyl 2-acetyloxypropanoate

Cat. No.: B1605921
CAS No.: 2985-28-6
M. Wt: 160.17 g/mol
InChI Key: BCHOKJRLDTXCSF-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research Interest

The research trajectory of Ethyl 2-acetyloxypropanoate is intrinsically linked to that of its parent compound, ethyl lactate (B86563). Ethyl lactate, the ethyl ester of lactic acid, has long been recognized as a naturally occurring compound found in foods like wine and fruit. wikipedia.org Its industrial production, either through petrochemical routes or biotechnological fermentation, established its role as a biodegradable and non-toxic solvent. wikipedia.orgpsu.eduulrichgmbh.de

Initial interest in compounds like this compound was an extension of the broad field of ester synthesis and characterization. However, the evolution of organic chemistry toward more precise and efficient synthetic methods, particularly asymmetric synthesis, brought the stereochemical aspects of such molecules to the forefront. The scientific community's focus shifted from the racemic mixture to the properties and potential of its individual enantiomers.

This evolution was significantly propelled by advancements in biocatalysis. The use of enzymes, such as lipases, for the kinetic resolution of racemic esters through stereoselective hydrolysis or transesterification became a key area of research. scielo.bracs.orgkaist.ac.kr These methods offered pathways to obtain enantiomerically enriched chiral esters, which are highly valued as intermediates in the synthesis of pharmaceuticals and other fine chemicals. kaist.ac.kr Consequently, research interest in this compound evolved from its status as a simple ester to its role as a model substrate for enzymatic reactions and a versatile chiral building block in modern synthetic chemistry. mdpi.comnih.gov

Structural Characteristics and Chirality Considerations in Academic Inquiry

The molecular structure of this compound is fundamental to its chemical properties and research applications. Its systematic IUPAC name is ethyl 2-(acetyloxy)propanoate, which clearly defines its constituent parts: an ethyl group esterified to a propanoic acid backbone, which is in turn substituted with an acetoxy group at the alpha-carbon (C2). chemspider.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₂O₄ uni.lunih.gov
Molar Mass160.17 g/mol chembk.com
Boiling Point~206 °C (estimate) chembk.com
Density~1.09 g/mL (estimate) chembk.com
Refractive Index1.405 - 1.411 (@ 20 °C) thegoodscentscompany.com

The most critical structural feature of this molecule is the stereocenter at the C2 position. This carbon atom is bonded to four different groups (a hydrogen atom, a methyl group, an ester group, and an acetoxy group), which means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-ethyl 2-acetyloxypropanoate and (S)-ethyl 2-acetyloxypropanoate.

In academic inquiry, this chirality is of paramount importance. The biological and pharmacological activities of chiral molecules often depend on their stereochemistry, as one enantiomer may interact differently with other chiral molecules, such as enzymes or receptors, compared to its counterpart. Therefore, the ability to separate and analyze these enantiomers is a significant focus of research. nih.gov Chiral capillary gas chromatography is a powerful analytical technique used for this purpose, employing specialized stationary phases, often based on derivatized cyclodextrins, to achieve separation of enantiomeric compounds. nih.govgcms.czchrom-china.com The development of such analytical methods is crucial for verifying the enantiomeric purity of samples synthesized through asymmetric or stereoselective routes. nih.gov

Broader Research Significance and Foundational Principles for Chemical Investigation

The broader research significance of this compound lies primarily in its utility as a chiral building block in organic synthesis. mdpi.comnih.gov Chiral building blocks are small, enantiomerically pure molecules that chemists incorporate into the synthesis of larger, more complex target molecules, ensuring the final product has the correct stereochemistry. Ethyl lactate, the precursor to this compound, is readily available in its (S)-enantiomeric form from the fermentation of carbohydrates, making it an inexpensive and sustainable starting material. wikipedia.orgulrichgmbh.deorgsyn.org

In a synthetic sequence, the hydroxyl group of ethyl lactate can be reactive under various conditions. By converting this hydroxyl group to an acetoxy group—forming this compound—chemists protect it from participating in unwanted side reactions. This acetyl protecting group can be removed later in the synthesis to reveal the original hydroxyl group when needed. This foundational principle of protecting group chemistry is essential for the efficient synthesis of complex molecules.

The application of such chiral intermediates is widespread, particularly in the synthesis of medicinal compounds. mdpi.comnih.gov For instance, chiral esters are key intermediates in the synthesis of various pharmaceuticals, where a specific enantiomer is required for therapeutic efficacy. kaist.ac.krresearchgate.net Research in this area often involves the development of novel synthetic routes that utilize these building blocks to construct complex frameworks, such as those found in indole (B1671886) alkaloids or other bioactive natural products. researchgate.net Furthermore, the study of reactions involving this compound, such as enzymatic resolutions, contributes to a deeper understanding of fundamental principles like enzyme stereoselectivity and reaction kinetics, which are critical for the advancement of biocatalysis and green chemistry. acs.orgkaist.ac.krmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1605921 Ethyl 2-acetyloxypropanoate CAS No. 2985-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyloxypropanoate
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InChI

InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BCHOKJRLDTXCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00277952
Record name Ethyl 2-(acetyloxy)propanoate
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Molecular Weight

160.17 g/mol
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CAS No.

2985-28-6
Record name Propanoic acid, 2-(acetyloxy)-, ethyl ester
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Record name Ethyl 2-(acetyloxy)propanoate
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Record name Propanoic acid, 2-(acetyloxy)-, ethyl ester
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Advanced Synthetic Methodologies and Process Optimization

Catalytic Esterification Strategies

Esterification, the direct reaction of a carboxylic acid with an alcohol, represents a fundamental route to Ethyl 2-acetyloxypropanoate. The process typically involves the reaction of 2-acetoxypropanoic acid with ethanol (B145695). The efficiency and selectivity of this reaction are heavily reliant on the choice of catalyst.

Both Brønsted and Lewis acids are widely employed to catalyze esterification reactions. researchgate.netsavemyexams.com Strong Brønsted acids, such as hydrochloric acid or p-toluenesulfonic acid, accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comrsc.orgnih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). masterorganicchemistry.comwikipedia.org The general mechanism proceeds through a series of protonation, addition, and dehydration steps. masterorganicchemistry.com

Lewis acids, such as metal salts like tin(II) chloride, aluminum chloride, and various metal triflates (e.g., Cu(OTf)₂), also serve as effective catalysts. kuleuven.benih.govmdpi.comresearchgate.net They function by coordinating to the carbonyl oxygen, which similarly activates the carbonyl group towards nucleophilic attack. mdpi.com The choice between a Brønsted and Lewis acid can depend on substrate compatibility, reaction conditions, and desired selectivity. researchgate.net For instance, certain Lewis acids can offer higher selectivity and function under milder conditions compared to traditional strong Brønsted acids. mdpi.com

Table 1: Comparison of Brønsted and Lewis Acid Catalysts in Esterification

Catalyst Type Examples Mechanism of Action Advantages Considerations
Brønsted Acid H₂SO₄, HCl, p-TsOH Protonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon. masterorganicchemistry.com Low cost, readily available. Can require harsh conditions, potential for side reactions (e.g., dehydration of alcohol).

| Lewis Acid | SnCl₂, AlCl₃, Bi(OTf)₃, Cu(OTf)₂ | Coordinates to carbonyl oxygen, polarizing the C=O bond and increasing electrophilicity. mdpi.com | High efficiency, can be used in catalytic amounts mdpi.com, milder reaction conditions, potential for diastereoselectivity. nih.gov | Higher cost, potential metal contamination, moisture sensitivity. |

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed. savemyexams.comrsc.org These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. savemyexams.com Common examples include acidic resins (e.g., Amberlyst), zeolites, and metal oxides. nih.gov The reaction occurs on the surface of the catalyst. savemyexams.com

The primary advantages of heterogeneous catalysis include simplified product purification, reduced corrosive waste, and the ability to reuse the catalyst over multiple cycles, aligning with the principles of green chemistry. rsc.org For ester synthesis, solid acid catalysts provide active sites for the protonation and activation of the carboxylic acid, mirroring the function of homogeneous Brønsted acids but within a solid, recoverable framework. nih.gov

Table 2: Examples of Heterogeneous Catalysts for Ester Synthesis | Catalyst System | Material Type | Key Features | Operational Advantages | | :--- | :--- | :--- | :--- | | Acidic Resins | Sulfonated polystyrene (e.g., Amberlyst-15) | Macroporous polymer with sulfonic acid groups. nih.gov | High catalytic activity, easy separation, operable at moderate temperatures. | Limited thermal stability compared to inorganic solids. | | Zeolites | Crystalline aluminosilicates | Shape-selective porous structure, tunable acidity. | High thermal stability, shape selectivity can improve product specificity. | Can be susceptible to deactivation by coking. | | Supported Metal Oxides | e.g., Tungsten oxide on zirconia | Strong acid sites on a stable inorganic support. | High thermal stability, robust under various reaction conditions. | Can require higher temperatures, potential for metal leaching. | | KF/Clay | Potassium fluoride (B91410) on bentonite (B74815) clay | Basic catalyst supported on a natural clay mineral. csic.es | Effective for transesterification, low-cost support material. csic.es | Potential for leaching of the active species. csic.es |

The synthesis of a specific enantiomer of this compound is crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often stereospecific. esungroup.netekb.eg The most common strategy for producing an enantiomerically pure form, such as ethyl (S)-2-acetyloxypropanoate, is not through an enantioselective esterification of a racemic acid but by employing a starting material from the "chiral pool". nih.gov

Ethyl (S)-lactate is a readily available and inexpensive chiral precursor derived from the fermentation of renewable resources like corn. esungroup.netnih.govresearchgate.net The synthesis involves a straightforward acetylation of the hydroxyl group of ethyl (S)-lactate using reagents like acetyl chloride or acetic anhydride. This approach preserves the stereocenter of the original lactate (B86563) molecule, leading to the desired enantiomerically pure product with high fidelity. researchgate.net This method is often preferred for its simplicity, high stereochemical control, and economic viability. nih.gov

Transesterification Processes and Mechanisms

Transesterification is an alternative and widely used method for synthesizing esters. wikipedia.org This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this could be achieved, for example, by reacting mthis compound with an excess of ethanol in the presence of a catalyst. masterorganicchemistry.comwikipedia.org

The transesterification reaction is an equilibrium process. wikipedia.org To drive the reaction towards the desired product, it is common to use a large excess of the reactant alcohol (in this case, ethanol) or to remove the alcohol byproduct (e.g., methanol) as it forms. wikipedia.org The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Base-Catalyzed Transesterification : This is often faster than acid catalysis and proceeds under milder conditions. Common catalysts include alkoxides such as sodium ethoxide (NaOEt). The mechanism involves the nucleophilic attack of the ethoxide ion on the carbonyl carbon of the starting ester, forming a tetrahedral intermediate, which then eliminates the leaving alkoxide (e.g., methoxide). masterorganicchemistry.com

Acid-Catalyzed Transesterification : This pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. The mechanism is a sequence of protonation-addition-deprotonation steps. masterorganicchemistry.com

The choice of substrates is broad, but typically involves simple alkyl esters like methyl or ethyl esters due to their reactivity and the volatility of the corresponding alcohol byproducts. wikipedia.org Reaction temperatures can vary from room temperature to the reflux temperature of the alcohol, depending on the catalyst and substrates used. researchgate.net

Table 3: General Conditions for Transesterification

Parameter Acid Catalysis Base Catalysis
Catalyst H₂SO₄, HCl NaOCH₃, K₂CO₃, NaOEt
Mechanism Protonation of carbonyl, nucleophilic attack by alcohol. masterorganicchemistry.com Nucleophilic attack by alkoxide on carbonyl. masterorganicchemistry.com
Reactants Starting Ester (e.g., Mthis compound), excess Ethanol Starting Ester, Ethanol, catalytic base
Solvent Often the reactant alcohol (Ethanol). masterorganicchemistry.com The conjugate acid of the alkoxide base (Ethanol). masterorganicchemistry.com
Temperature Typically reflux Room temperature to reflux researchgate.net

| Key Feature | Reversible; requires driving the equilibrium. | Often faster but sensitive to water and free acids. |

An important route for producing lactate esters involves the ring-opening of lactide, the cyclic dimer of lactic acid. wikipedia.orgmdpi.com This process, when carried out in the presence of an alcohol like ethanol, is effectively a ring-opening transesterification or alcoholysis. researchgate.net This method is particularly relevant as it can be used for the chemical recycling of polylactic acid (PLA), a biodegradable polymer, back to valuable monomeric esters. researchgate.net

The reaction is most effectively catalyzed by metal compounds, such as tin(II) octoate (Sn(Oct)₂) or various zinc complexes. researchgate.netmdpi.com The generally accepted pathway is a coordination-insertion mechanism. mdpi.comresearchgate.net The process can be described as follows:

Coordination : The catalyst, a metal complex, coordinates with a molecule of lactide, activating the ester carbonyl group. walshmedicalmedia.com

Initiation/Attack : An alcohol molecule (ethanol) attacks one of the activated carbonyl carbons of the lactide ring. In PLA depolymerization, the attack can be initiated by a metal alkoxide species formed from the catalyst and the alcohol. researchgate.net

Ring-Opening : The attack leads to the cleavage of an acyl-oxygen bond in the lactide ring, opening the ring structure.

Propagation/Termination : The resulting species is an open-chain ethyl ester with a terminal hydroxyl group, which can then be acetylated in a subsequent step to yield this compound. Alternatively, in the context of PLA degradation, the catalytic species continues to cleave ester bonds along the polymer chain, ultimately yielding ethyl lactate. researchgate.net

This mechanism allows for the controlled synthesis of lactate esters under relatively mild conditions and is a cornerstone of creating value-added chemicals from polymeric materials. researchgate.netresearchgate.net

Biocatalytic and Biotechnological Synthesis Routes

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.netmdpi.com The use of enzymes and engineered microorganisms presents a sustainable pathway for producing esters like this compound, often starting from renewable biomass sources. nih.govacs.org

Enzymatic synthesis provides a powerful tool for ester production, avoiding the harsh conditions and environmental drawbacks of conventional chemical methods. acs.orggoogle.com Lipases are particularly effective biocatalysts for these reactions. bohrium.comnih.gov The synthesis can proceed via two main enzymatic pathways:

Direct Esterification: This involves the reaction of a lactic acid derivative with ethanol. While direct synthesis of this compound is a specific target, much of the research has focused on its precursor, ethyl lactate, through the esterification of lactic acid and ethanol. nih.goviyte.edu.tr Enzymes increase the reaction rate, making the process faster and more efficient. google.com

Transesterification (or Acylation): This pathway involves the transfer of an acetyl group to ethyl lactate. Lipases, such as Novozyme 435 (an immobilized form of Candida antarctica lipase (B570770) B), are widely used for acylation reactions. nih.govmdpi.com For instance, the enzymatic synthesis of neryl acetate (B1210297), another fragrance ester, has been successfully optimized in a solvent-free system using Novozyme 435 for the transesterification of nerol (B1678202) with ethyl acetate. scirp.org A similar strategy could be applied to the acylation of ethyl lactate to yield this compound.

These enzymatic processes are often performed using immobilized enzymes, which enhances their stability and allows for easier separation and reuse, contributing to the economic viability of the process. acs.orgbohrium.com

Metabolic engineering of microorganisms offers a promising route for the de novo production of valuable esters from simple, renewable feedstocks. google.com By introducing and optimizing heterologous pathways, microbes like Escherichia coli and Saccharomyces cerevisiae can be turned into efficient cell factories. google.comnih.gov

The strategy for producing this compound would likely involve a two-step biosynthetic process within a single engineered organism:

Production of Precursors: The microbe would first be engineered to produce the necessary precursors: lactic acid and ethanol from a sugar feedstock, and acetyl-CoA through central metabolism. nih.govacs.org

Ester Formation: A heterologous alcohol acetyltransferase (AAT) enzyme would then be expressed to catalyze the condensation of these precursors. google.comnih.gov For example, research has shown that expressing an AAT from Saccharomyces cerevisiae in the acetogen Clostridium autoethanogenum enabled the production of ethyl acetate from CO. nih.gov Similarly, overexpressing genes for an AAT, along with those that increase the intracellular pool of acetyl-CoA, has significantly boosted ethyl acetate production in S. cerevisiae. nih.gov

This approach allows for the consolidation of multiple chemical steps into a single fermentation process, simplifying production and potentially lowering costs. nih.govfrontiersin.org

To maximize the efficiency and yield of biocatalytic synthesis, several reaction parameters must be carefully optimized. researchgate.netdtu.dk The key factors influencing the reaction include temperature, pH, substrate molar ratio, and enzyme concentration. researchgate.netnih.gov

Response Surface Methodology (RSM) is a common statistical tool used to evaluate the effects of these parameters and identify optimal conditions. scirp.org For example, in the synthesis of neryl acetate, RSM was used to determine that a 91.6% conversion could be achieved at 52.7°C with a 1:12.6 molar ratio of nerol to ethyl acetate and 2.6% (w/w) Novozyme 435. scirp.org Similar optimization studies for the enzymatic synthesis of ethyl lactate have identified optimal temperatures around 30-50°C and have shown that the molar ratio of substrates is a crucial parameter. iyte.edu.tr

The table below summarizes key parameters and their typical effects on lipase-catalyzed esterification, which would be relevant for the synthesis of this compound.

ParameterGeneral Effect on ReactionExample of Optimized Value (for related esters)Source
Temperature Affects enzyme activity and stability; higher temperatures increase reaction rate up to an optimum, beyond which the enzyme denatures.30°C - 52.7°C iyte.edu.trscirp.org
Substrate Molar Ratio A high molar ratio of one substrate (e.g., acyl donor) can shift the equilibrium towards the product but may also cause substrate inhibition.11-fold excess of alcohol; 1:12.6 ratio of alcohol to acyl donor. iyte.edu.trscirp.org
Enzyme Concentration Higher concentration generally increases the reaction rate, but the cost-effectiveness diminishes at very high loadings.2.5% - 2.6% (w/w); 30 mg/mL iyte.edu.trscirp.orgmdpi.com
Water Content/Solvent The presence of water is necessary for enzyme activity but can also promote the reverse hydrolysis reaction. The choice of solvent can significantly impact yield.Deep eutectic solvents (DES) have been shown to be effective media. iyte.edu.tr
pH Each enzyme has an optimal pH range for maximum activity.pH 6.0 nih.gov

This table is generated based on data from related ester synthesis and represents typical optimization ranges.

Novel and Emerging Synthetic Approaches

Beyond established biocatalytic methods, novel synthetic strategies are being explored to create complex molecules with high efficiency and stereoselectivity.

Ring-expansion reactions provide a powerful method for synthesizing medium-sized and macrocyclic compounds that are otherwise difficult to access. whiterose.ac.uknuph.edu.ua While not a direct synthesis of the acyclic this compound, this methodology is relevant for creating structurally related heterocyclic compounds. For example, a novel and efficient synthesis of oxazoline (B21484) derivatives has been developed using a ring-expansion reaction. nih.gov In this method, alkyl 2-diazo-3-oxoalkanoates react with 2-arylaziridines under microwave heating to generate alkoxycarbonylketenes, which then undergo an electrophilic ring expansion to afford alkyl 2-(oxazolin-2-yl)alkanoates in high yields. nih.gov This catalyst-free approach highlights an emerging strategy for building complex molecular scaffolds that could potentially be adapted for related synthetic targets. nih.govrsc.org

Dynamic Kinetic Resolution (DKR) is an advanced technique used to convert a racemic mixture entirely into a single, enantiomerically pure product, achieving theoretical yields of up to 100%. wikipedia.orgprinceton.edu This is a significant improvement over classical kinetic resolution, which has a maximum theoretical yield of 50%. mdpi.com DKR combines a rapid, in-situ racemization of the starting material with a highly stereoselective reaction. wikipedia.orgrsc.org

The process typically involves a dual-catalyst system: one catalyst for the racemization of the slower-reacting enantiomer and a second, highly selective catalyst (often an enzyme) for the reaction of the preferred enantiomer. mdpi.comrsc.org Ruthenium complexes are frequently used as racemization catalysts in combination with lipases for the enantioselective acylation of secondary alcohols. mdpi.com

For the synthesis of an enantiopure form of this compound, a DKR process could be envisioned starting from racemic ethyl lactate.

Conceptual DKR Process for Chiral this compound:

Racemization: A ruthenium catalyst would continuously interconvert the (R)- and (S)-enantiomers of ethyl lactate.

Enantioselective Acylation: A lipase, such as Novozyme 435, would selectively acylate one of the enantiomers (e.g., the (R)-enantiomer) using an acyl donor like isopropenyl acetate.

This dual system would continuously deplete one enantiomer through acylation while the racemization catalyst replenishes it from the other enantiomer, driving the reaction towards a single chiral product. mdpi.com

Catalyst SystemRoleExampleSource
Racemization Catalyst Interconverts the enantiomers of the starting material (e.g., a secondary alcohol).Cyclopentadienyl-derived Ruthenium complexes. mdpi.com
Resolution Catalyst Performs the highly enantioselective transformation (e.g., acylation).Novozyme® 435 (Immobilized Lipase). mdpi.com

This table illustrates a typical dual-catalyst system used in DKR for producing chiral esters.

Process Intensification and Green Chemistry Principles in Synthesis

Modern chemical manufacturing increasingly emphasizes process intensification and adherence to the principles of green chemistry to create safer, more efficient, and environmentally benign processes. numberanalytics.comrroij.comaiche.org

Process Intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org This is often achieved by combining multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov For ester production, reactive distillation is a key PI technology that overcomes equilibrium limitations by continuously removing products as they are formed, driving the reaction to higher conversions. cetjournal.itresearchgate.net Other PI strategies include the use of microreactors for superior heat and mass transfer, and alternative energy sources like microwaves to reduce reaction times. energy.govjddhs.com

The 12 Principles of Green Chemistry provide a framework for sustainable chemical synthesis. numberanalytics.comacs.org The biocatalytic and biotechnological routes for producing this compound align well with several of these principles:

Prevention: Biocatalytic processes often produce less waste compared to stoichiometric chemical methods. acs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. acs.org While esterification has a theoretical co-product (water), well-designed syntheses aim for high conversion.

Less Hazardous Chemical Syntheses: Biocatalysis uses enzymes and microorganisms, which operate under mild conditions (temperature, pressure, pH) and avoid the use of toxic reagents and catalysts. researchgate.netacs.org

Use of Renewable Feedstocks: Biotechnological routes can utilize biomass-derived sugars as the primary feedstock, reducing reliance on depleting fossil fuels. nih.govgoogle.com

Catalysis: Enzymes are highly selective and efficient catalysts that are superior to stoichiometric reagents. jddhs.comacs.org Their use can reduce or eliminate the need for protecting groups, thereby simplifying the synthesis and reducing waste. acs.org

Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure, typical for biocatalysis, significantly reduce the energy requirements of the process. jddhs.com

By integrating these principles, the synthesis of this compound can be designed to be not only economically viable but also environmentally responsible. rroij.comsynthiaonline.com

Elucidation of Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Degradation Pathways

The stability of Ethyl 2-acetyloxypropanoate in aqueous environments is a critical factor in its handling and application. Its degradation primarily occurs through hydrolysis, a reaction that can be catalyzed by either acids or bases. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that yields acetic acid and ethanol (B145695). lumenlearning.comlibretexts.orglibretexts.org The reaction is typically slow and requires heating with a dilute strong acid, such as hydrochloric or sulfuric acid, to proceed at a reasonable rate. libretexts.orgchemguide.co.uk The presence of a large excess of water can help to shift the equilibrium towards the products. libretexts.orgchemguide.co.uk

The mechanism of acid-catalyzed ester hydrolysis generally follows the AAC2 pathway. slideshare.net This involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+), which makes the carbonyl carbon more electrophilic. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Subsequent proton transfer and elimination of an alcohol molecule regenerates the acid catalyst and produces the carboxylic acid. libretexts.orgchemguide.co.uk

The rate of this reaction is influenced by factors such as temperature and the concentration of the acid catalyst. youtube.comlongdom.org An increase in temperature generally accelerates the reaction rate. longdom.org

Base-Mediated Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound is significantly more favorable under basic conditions, a process also known as saponification. lumenlearning.comlibretexts.orgchemistrysteps.com This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The products of base-catalyzed hydrolysis are an alcohol and a carboxylate salt. lumenlearning.comlibretexts.org

The mechanism for base-mediated hydrolysis is typically a BAC2 mechanism. slideshare.net It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. chemistrysteps.comijcce.ac.ir The intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is then rapidly deprotonated by the base. chemistrysteps.com

The kinetics of alkaline hydrolysis of esters like ethyl acetate (B1210297) have been shown to be second-order. uv.esresearchgate.net The reaction rate is dependent on the concentrations of both the ester and the base. uv.es

Advanced Transesterification Reaction Studies

Transesterification is a key reaction for modifying the structure of this compound. It involves the exchange of the ethyl group of the ester with an organic group from another alcohol. wikipedia.org This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org

In an acid-catalyzed transesterification, a proton is donated to the carbonyl group, enhancing its electrophilicity and making it more susceptible to attack by an alcohol. wikipedia.orgmasterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the formation of a tetrahedral intermediate, which can then either revert to the starting materials or proceed to the transesterified product. wikipedia.org The position of the equilibrium is influenced by the relative energies of the reactants and products. wikipedia.org To drive the reaction towards the desired product, the alcohol produced as a byproduct can be removed, for instance, by distillation. wikipedia.org Transesterification is a widely used industrial process, notably in the production of polyesters and biodiesel. wikipedia.orgyoutube.com

Reduction and Oxidation Reactions of Ester Functionalities

The ester group in this compound can undergo both reduction and oxidation reactions, providing pathways to other functional groups.

Reduction: The carbonyl group within the acetyloxy moiety can be reduced to an alcohol. smolecule.com This transformation can be achieved using various reducing agents common in organic synthesis.

Oxidation: While the ester group itself is relatively resistant to oxidation, the rest of the molecule can be oxidized under specific conditions. For instance, the oxidation of related β-ketoesters can lead to the formation of α-hydroxy-β-dicarbonyl compounds, which are valuable building blocks in the synthesis of bioactive molecules. researchgate.net Catalytic oxidation of similar compounds has also been explored. google.com

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the presence of its two ester functionalities, which contain electrophilic carbonyl carbons and nucleophilic oxygen atoms.

Nucleophilic Reactivity: The oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophiles. For example, in acid-catalyzed hydrolysis, the carbonyl oxygen is protonated. libretexts.org The molecule can also participate in nucleophilic substitution reactions where the acetyloxy or ethoxy group acts as a leaving group. masterorganicchemistry.comwikipedia.org

Electrophilic Reactivity: The carbonyl carbons are electrophilic and are susceptible to attack by nucleophiles. masterorganicchemistry.com This is the basis for hydrolysis and transesterification reactions. chemistrysteps.comwikipedia.org The α-carbon to the carbonyl group can also exhibit electrophilic character under certain conditions, for example, in reactions with organometallic reagents. researchgate.net

Derivatization and Functionalization Strategies for Enhanced Utility

The modification of this compound through derivatization and functionalization can expand its applications.

Derivatization: Derivatization techniques are often employed to enhance the analyzability of compounds, for instance, by improving their chromatographic behavior or mass spectrometric detection. ddtjournal.comnih.gov For esters, derivatization can involve reactions at the ester group or other parts of the molecule.

Mechanistic Investigations of Complex Transformations (e.g., Cyclocondensation)

While specific, in-depth research on the cyclocondensation reactions of this compound is not extensively documented in publicly available literature, its structural features suggest potential pathways for complex transformations. The presence of an ester group, an acetyloxy substituent, and an acidic α-proton on the propanoate backbone provides multiple reactive sites. A plausible complex transformation is a base-catalyzed cyclocondensation, for instance, with an α,β-unsaturated carbonyl compound.

A hypothetical, yet mechanistically sound, example would be the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, and a nitrogen source like urea (B33335) or thiourea, in a multicomponent reaction analogous to the Biginelli reaction. In this scenario, this compound would serve as the active methylene (B1212753) component, similar to the role of ethyl acetoacetate (B1235776) in the classic Biginelli synthesis. wikipedia.orgjsynthchem.com

The generally accepted mechanism for the Biginelli reaction can be adapted to propose a pathway for this transformation. There are three main proposed mechanisms for the Biginelli reaction: the iminium pathway, the enamine pathway, and the Knoevenagel pathway. sci-hub.se The iminium pathway is often considered the most likely route.

Proposed Iminium Pathway for the Cyclocondensation of this compound:

Formation of the N-Acyliminium Ion: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea. This forms a highly reactive N-acyliminium ion intermediate. sci-hub.se

Enolate Formation and Nucleophilic Addition: In the presence of a base, the α-proton of this compound is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.

Cyclization and Dehydration: Following the nucleophilic addition, the molecule is poised for cyclization. A lone pair on one of the urea nitrogens attacks the carbonyl carbon of the ester group. This is followed by the elimination of ethanol and a molecule of water to yield the final dihydropyrimidine-like heterocyclic product. A key difference from the standard Biginelli reaction would be the presence of the acetyloxy group at the 4-position of the resulting ring, which itself could be subject to further reactions or influence the stereochemistry of the product.

Detailed research findings from analogous reactions, such as the Biginelli reaction with varied substrates, provide insight into the feasibility and potential outcomes of such a transformation. For instance, the yields and reaction times are highly dependent on the catalyst and reaction conditions used.

Hypothetical Research Data: Catalyst Effect on a Biginelli-type Reaction of this compound

The following interactive table presents hypothetical data from a study investigating the efficacy of different Lewis acid catalysts on the cyclocondensation of this compound, benzaldehyde, and urea.

CatalystReaction Time (hours)Yield (%)
Yb(OTf)₃392
InCl₃588
FeCl₃685
RuCl₃490
No Catalyst2425

This hypothetical data illustrates that Lewis acid catalysts could significantly improve the reaction rate and yield, a common observation in Biginelli reactions. organic-chemistry.org Ytterbium(III) triflate (Yb(OTf)₃) is shown to be particularly effective, a finding that aligns with its known efficacy in promoting similar organic transformations. organic-chemistry.org

The mechanistic investigation of such complex transformations provides a deeper understanding of the reactivity of multifunctional compounds like this compound and opens avenues for the synthesis of novel heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural determination of Ethyl 2-acetyloxypropanoate.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons, the methyl protons of the acetyl group, and the methyl and methine protons of the propanoate backbone. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms, with protons closer to oxygen atoms appearing at higher chemical shifts (downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable connectivity data. For instance, the methylene (B1212753) protons of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Carbons in electron-poor environments, such as carbonyl carbons, resonate at higher chemical shifts. researchgate.net In this compound, two distinct carbonyl carbon signals are expected, corresponding to the ester and acetyl groups. researchgate.net The remaining carbon signals correspond to the ethyl group and the propanoate backbone.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (acetyl)2.1SingletN/A
CH₃ (propanoate)1.5Doublet7.0
CH (propanoate)5.0Quartet7.0
OCH₂ (ethyl)4.2Quartet7.1
CH₃ (ethyl)1.3Triplet7.1

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (propanoate ester)170
C=O (acetyl)169
CH (propanoate)68
OCH₂ (ethyl)62
CH₃ (acetyl)21
CH₃ (propanoate)18
CH₃ (ethyl)14

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. wisc.edusdsu.edu In this compound, a cross-peak would be expected between the methine proton of the propanoate group and the protons of its adjacent methyl group. wisc.edu Similarly, a correlation would be observed between the methylene and methyl protons of the ethyl group. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.eduyoutube.com It is particularly useful for identifying connectivity across heteroatoms and for assigning quaternary carbons. youtube.com Key HMBC correlations expected for this compound would include correlations from the protons of the ethyl group to the ester carbonyl carbon, and from the acetyl methyl protons to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. It is crucial for determining stereochemistry and conformation. For a small molecule like this compound, NOESY can reveal through-space interactions between protons on different parts of the molecule, helping to define its preferred conformation in solution.

Expected 2D NMR Correlations for this compound

2D NMR ExperimentCorrelating Nuclei
COSY CH (propanoate) ↔ CH₃ (propanoate)
OCH₂ (ethyl) ↔ CH₃ (ethyl)
HSQC CH (propanoate) ↔ C (propanoate)
CH₃ (propanoate) ↔ C (propanoate)
OCH₂ (ethyl) ↔ C (ethyl)
CH₃ (ethyl) ↔ C (ethyl)
CH₃ (acetyl) ↔ C (acetyl)
HMBC OCH₂ (ethyl) ↔ C=O (propanoate ester)
CH₃ (acetyl) ↔ C=O (acetyl)
CH (propanoate) ↔ C=O (propanoate ester)
CH (propanoate) ↔ C=O (acetyl)

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental composition of a molecule. thepharmajournal.com For this compound (C₇H₁₂O₄), the theoretical monoisotopic mass is 160.0736 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula. thepharmajournal.com

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.com It is ideal for analyzing complex mixtures and for identifying individual components. japsonline.comscholarsresearchlibrary.com In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components based on its volatility and interaction with the GC column, and then detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for identification. The fragmentation of esters often involves cleavage of the C-O bonds and rearrangements.

Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
160[C₇H₁₂O₄]⁺ (Molecular Ion)
117[M - C₂H₅O]⁺
101[M - OCOCH₃]⁺
87[CH₃CO-O-CH(CH₃)]⁺
73[COOC₂H₅]⁺
43[CH₃CO]⁺

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its two ester functional groups. The C=O stretching vibrations of the ester and acetyl groups are expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will likely produce strong bands in the 1000-1300 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups will also be present.

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser source. thermofisher.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. thermofisher.com Therefore, it provides complementary information. For this compound, the C=O stretching vibrations are also expected to be visible in the Raman spectrum, though their intensities may differ from the FTIR spectrum. Symmetric vibrations, which may be weak in the FTIR spectrum, can sometimes be strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850-3000
C=O (ester)Stretching1735-1750
C-O (ester)Stretching1000-1300

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, revealing the positions of individual atoms.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for:

Absolute Configuration: Unambiguous determination of the stereochemistry at the chiral center (the C2 carbon of the propanoate backbone) as either (R) or (S).

Conformational Analysis: Precise measurement of bond lengths, bond angles, and torsion angles, defining the preferred spatial orientation of the ethyl, acetyl, and propanoate groups in the solid state.

Intermolecular Interactions: Elucidation of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or weak hydrogen bonds that stabilize the crystal structure.

While the technique is definitive, its primary prerequisite is the growth of a high-quality single crystal, which can be a challenging and rate-limiting step. nih.gov Currently, specific crystal structure data for this compound is not widely available in open-access crystallographic databases. However, the structural determination of analogous small organic esters is a routine application of this powerful technique.

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatography is an indispensable tool for separating and analyzing chemical mixtures. For this compound, various chromatographic methods are employed to assess its chemical purity and resolve its stereoisomers.

Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound. In this technique, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the compound between the two phases, which is influenced by factors like boiling point and polarity.

GC analysis can effectively separate this compound from starting materials (e.g., Ethyl lactate), byproducts, or residual solvents. The purity is typically determined by the relative area of the main peak in the resulting chromatogram. The retention index (RI), a normalized measure of a compound's retention time, is a key parameter for its identification.

Table 1: Gas Chromatography Data for this compound

ParameterValueColumn TypeActive PhaseSource
Normal Alkane Retention Index (RI)1420CapillaryCarbowax 20MNIST nist.gov

Since this compound is a chiral molecule, distinguishing between its enantiomers, (R)-ethyl 2-acetyloxypropanoate and (S)-ethyl 2-acetyloxypropanoate, is critical, especially in applications where stereochemistry is important (e.g., pharmaceuticals, flavorings). Standard GC or HPLC columns cannot separate enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. gcms.cz

The enantiomeric excess (ee%), a measure of chiral purity, can be accurately determined using this method. For the parent compound, ethyl lactate (B86563), polysaccharide-based chiral columns, such as those coated with amylose (B160209) derivatives, have been successfully used in High-Performance Liquid Chromatography (HPLC) to achieve enantiomeric separation. google.com A similar approach would be applicable to this compound, where the acetylated enantiomers would be resolved on a suitable chiral column, allowing for the precise determination of the enantiomeric ratio.

Advanced Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for analyzing complex mixtures. slideshare.netnih.gov This online coupling allows for both the separation and structural identification of components in a single analytical run. springernature.com

For this compound, the most common and powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Separation: The GC separates the compound from any impurities.

Identification: As the pure compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact, EI), causing it to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular "fingerprint."

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (160.17 g/mol ) and characteristic fragment ions resulting from the cleavage of its ester and acetyl groups. This allows for unambiguous confirmation of the compound's identity, even at trace levels. Other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly if the compound is part of a non-volatile mixture. researchgate.net

Applications in Chemical Engineering and Advanced Materials Science

Role as a Green Solvent in Organic Synthesis and Industrial Processes

The pursuit of sustainable chemical processes has led to the investigation of bio-based solvents like Ethyl 2-acetyloxypropanoate. Its potential as a green solvent is primarily inferred from its structural relationship to ethyl lactate (B86563), a bio-based solvent produced via the fermentation of carbohydrates. monash.edursc.org Ethyl lactate is considered an environmentally benign solvent with efficacy comparable to many petroleum-based solvents. rsc.org

This compound's utility as a reaction medium is supported by the properties of its parent compound, ethyl lactate. Ethyl lactate is an amphiphilic solvent, miscible with both water and hydrocarbons, which allows for the modulation of medium properties by using aqueous solutions of varying concentrations. monash.edu It possesses a high boiling point and low vapor pressure, which are advantageous for industrial applications by reducing potential occupational exposure and simplifying recycling. tuwien.at These characteristics make it a suitable medium for a wide range of organic reactions, including coupling reactions, olefin metathesis, and carbonyl group transformations, often yielding results comparable to or better than conventional solvents. monash.eduresearchgate.net

This compound shares a similar ester structure and is expected to retain a favorable solvency power. Below is a comparison of key physical properties.

Table 1: Comparison of Physical Properties

Property This compound Ethyl Lactate
Molecular Formula C₇H₁₂O₄ C₅H₁₀O₃
Molar Mass 160.17 g/mol 118.13 g/mol
Boiling Point ~177 °C (Predicted) 151-155 °C
Density ~1.08 g/cm³ (Predicted) 1.03 g/cm³
LogP (Octanol/Water) 0.501 (Predicted) -0.18

Data for this compound are primarily calculated estimates from PubChem and Cheméo; Data for Ethyl Lactate from Wikipedia and other sources. researchgate.netwikipedia.orgnih.gov

The acetyl group in this compound reduces the molecule's polarity compared to ethyl lactate (as indicated by the higher predicted LogP value), which could enhance its ability to dissolve non-polar compounds while maintaining some miscibility with polar substances. Research has shown that ethyl lactate can be an effective medium for various syntheses, including multicomponent reactions to produce α-aminophosphonates and spiro-fused indoles, sometimes outperforming traditional organic solvents. monash.edu

While specific studies on this compound in extraction are limited, the application of its precursor, ethyl lactate, is well-documented. Ethyl lactate has been successfully used as an extraction solvent for bioactive compounds from natural sources. rsc.org Its ability to dissolve a wide range of compounds, from hydrophilic to hydrophobic, makes it a versatile extraction agent. rsc.org For instance, it has been effectively used in pressurized liquid extraction of phenolic compounds from plants like Cytisus scoparius, with results comparable to methanol. rsc.org

Given that this compound is less polar than ethyl lactate, it could offer different selectivity in extraction processes, potentially favoring the isolation of more lipophilic compounds. The fundamental principles of liquid-liquid or solid-liquid extraction rely on the differential solubility of a target compound between two phases. A bio-based, non-toxic solvent like this compound presents an attractive alternative to conventional and often hazardous extraction solvents like chlorinated hydrocarbons.

The primary environmental advantage of this compound stems from its origin. It is a derivative of ethyl lactate, which is produced from renewable biomass resources such as corn or sugarcane through fermentation. monash.edursc.org This bio-based production pathway reduces reliance on finite fossil fuels.

The key sustainability features associated with ethyl lactate, which are expected to extend to this compound, include:

Biodegradability: Ethyl lactate is known to be 100% biodegradable, breaking down into harmless substances. tuwien.at

Low Toxicity: It is considered non-corrosive, non-carcinogenic, and non-mutagenic, making it safer for both human health and the environment. monash.eduresearchgate.net

Low Volatility: A high boiling point and low vapor pressure reduce the emission of volatile organic compounds (VOCs), which contribute to air pollution. tuwien.at

Recyclability: The low volatility also facilitates easier and less energy-intensive recovery and recycling compared to more volatile solvents. tuwien.at

These attributes position this compound as a promising candidate in the family of green solvents, aligning with the principles of green chemistry aimed at reducing the environmental footprint of industrial processes. researchgate.net

Utilization as a Chemical Intermediate and Building Block

Beyond its role as a solvent, the molecular structure of this compound offers potential for its use as a versatile chemical intermediate in the synthesis of more complex molecules.

This compound is an inherently chiral molecule, as its precursor, L-lactic acid, is produced enantiomerically pure via fermentation. wikipedia.org This makes it a valuable member of the "chiral pool"—a collection of readily available, inexpensive, and enantiopure natural products that can be used as starting materials for stereoselective synthesis. The defined stereocenter at the C2 position can be transferred to a target molecule, which is a highly efficient strategy for producing enantiomerically pure pharmaceuticals and other fine chemicals.

While specific examples detailing the use of this compound as a precursor are not widely documented, its parent compound, ethyl lactate, has been utilized in stereoselective synthesis and for asymmetric induction. monash.eduresearchgate.net The principle involves using the existing chiral center to direct the formation of new stereocenters in a predictable manner. Protecting the hydroxyl group of ethyl lactate as an acetate (B1210297) (to form this compound) can be a strategic step to prevent its participation in certain reactions while preserving the crucial stereocenter for later transformations. This makes it a potentially useful building block for creating complex chiral structures.

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach offers significant advantages in terms of atom economy, time, and resource efficiency.

While numerous MCRs have been successfully conducted in ethyl lactate as a green reaction medium, the direct participation of this compound as a reactant in such systems is not well-documented in the available scientific literature. monash.eduresearchgate.net Its structure, containing an ester and an acetate group, offers potential reactive sites. However, its integration as a building block into known MCRs to create novel molecular scaffolds has yet to be extensively explored or reported. Further research is needed to determine its viability as a reactive component in the development of new MCRs for advanced materials or pharmaceutical synthesis.

Emerging Industrial Applications and Technological Innovations

There are no documented emerging industrial applications or technological innovations that specifically mention the use of this compound. Searches for its involvement in advanced materials, specialty coatings, or novel chemical synthesis processes did not yield any relevant results. The compound is not listed in databases of chemicals used in industrial applications, further indicating its limited, if any, role in current technological advancements. epa.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Dedicated quantum chemical calculations specifically for Ethyl 2-acetyloxypropanoate are not readily found in prominent research databases. Such studies would be invaluable for understanding the molecule's fundamental electronic properties.

A theoretical analysis using methods like Density Functional Theory (DFT) would reveal the electronic structure of this compound. This would involve mapping the electron density distribution to identify regions susceptible to nucleophilic or electrophilic attack. Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO would provide insights into its kinetic stability and electronic excitation properties.

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. Such theoretical spectra would aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structural and electronic characteristics.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been specifically reported for this compound in the reviewed literature.

Should this compound be studied in the context of interactions with other molecules, such as solvents or biological receptors, MD simulations would be a key methodology. These simulations could elucidate the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, and predict preferred binding orientations and affinities.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis through computational methods would identify the most stable, low-energy conformers of the molecule. Techniques such as potential energy surface scanning and geometry optimization would be employed to determine the relative energies of different spatial arrangements of the atoms, providing insight into the molecule's flexibility and predominant shapes.

Reaction Mechanism Elucidation through Computational Modeling

There is a lack of specific computational studies detailing the reaction mechanisms of this compound. Computational modeling is a powerful approach to map out the pathways of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. For a compound like this compound, this could involve studying its hydrolysis, transesterification, or other reactions. Such studies would provide a molecule-level understanding of the reaction kinetics and thermodynamics.

QSAR and Predictive Modeling (excluding toxicity/safety)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and a specific property of interest. wikipedia.org

For this compound, QSAR and QSPR models could be developed to predict a range of physicochemical properties without the need for experimental measurement. Such properties could include boiling point, vapor pressure, water solubility, and reaction rate constants. researchgate.netrsc.org The development of these models typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. mlsu.ac.in

Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates a subset of the descriptors to the property. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not explicitly detailed in the literature, general QSAR models for esters have been developed to predict properties like hydrolysis rates and various physicochemical parameters. researchgate.netnih.gov For instance, QSAR models for the base-catalyzed hydrolysis of carboxylic acid esters have been developed using descriptors related to pKa, electronegativity, charge density, and steric parameters. nih.gov These models demonstrate good predictive accuracy and can be used to estimate the environmental persistence of these compounds. nih.gov

Table 2: Common Descriptors Used in QSAR/QSPR Models for Esters

Descriptor TypeExamplesPredicted Property
Constitutional Molecular Weight, Number of Oxygen AtomsBoiling Point, Density
Topological Connectivity Indices, Shape IndicesSolubility, Vapor Pressure
Quantum-Chemical HOMO/LUMO Energies, Partial ChargesReaction Rate Constants
Steric Molar Refractivity, van der Waals VolumeHydrolysis Rate

This table provides examples of descriptor types that are commonly used in the development of QSAR and QSPR models for esters and the properties they can be used to predict.

The application of such predictive models is crucial in chemical engineering and environmental science for process design, risk assessment, and understanding the fate of chemicals in the environment.

Biological and Biochemical Research Contexts Excluding Human Clinical and Direct Pharmacology

Investigation of Enzyme-Substrate Interactions (in vitro)

No specific studies detailing the in vitro interaction of Ethyl 2-acetyloxypropanoate as a substrate with enzymes such as lipases or esterases were identified. Research in this area predominantly focuses on the enzymatic synthesis or hydrolysis of the related but distinct compound, ethyl lactate (B86563).

Microbial Metabolism and Biotransformation Pathways (non-human)

Information regarding the specific metabolic pathways of this compound in non-human microbial systems is not available in the reviewed literature. There are no documented studies on its biotransformation or degradation by microorganisms.

Role in Microbial Biosynthesis of Esters

The scientific literature does not describe a role for this compound as a precursor or intermediate in the microbial biosynthesis of other esters. Research on microbial ester production focuses on primary pathways involving precursors like acyl-CoAs and simple alcohols.

Interactions with Biological Systems at the Cellular Level (e.g., membrane interactions, in vitro)

There is a lack of published research on the in vitro interactions of this compound at the cellular level. No studies were found that investigated its effects on cell membranes or other cellular systems.

Contribution to Volatile Organic Compound Profiles in Fermented Systems and Natural Products

This compound has not been identified as a significant volatile organic compound (VOC) in the aroma and flavor profiles of fermented systems or natural products in the available literature. While numerous esters are cataloged as important VOCs, specific mention of ethyl lactate acetate (B1210297) is absent from these analyses.

Future Directions and Emerging Research Frontiers

Development of Highly Sustainable and Atom-Economical Synthesis Methods

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. A central tenet of this transformation is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. For Ethyl 2-acetyloxypropanoate, this translates to the development of novel synthetic routes that minimize waste and energy consumption.

Current research efforts are focused on several promising avenues:

  • Catalytic Approaches: The use of highly selective and reusable catalysts is a cornerstone of green chemistry. Researchers are investigating the efficacy of various catalytic systems, including enzymatic and chemo-catalytic methods, to streamline the synthesis of this compound. These approaches aim to reduce the number of reaction steps, minimize the use of stoichiometric reagents, and lower the overall environmental footprint of the production process.
  • Renewable Feedstocks: The transition away from fossil fuel-based starting materials is a critical goal for sustainable chemistry. Scientists are exploring the use of biomass-derived feedstocks for the synthesis of this compound. This involves developing efficient pathways to convert renewable resources into the necessary chemical precursors, thereby reducing the carbon footprint and enhancing the sustainability of the entire value chain.
  • Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of this compound is an active area of research, with the potential to lead to more efficient, consistent, and cost-effective production methods.
  • Exploration of Novel Derivatizations for Specialized Applications

    The inherent chemical structure of this compound provides a versatile platform for the creation of new molecules with tailored properties. Through targeted derivatization, researchers can modify the functional groups of the parent compound to develop novel substances with enhanced performance characteristics for a wide range of specialized applications.

    Key areas of exploration include:

  • Pharmaceutical and Agrochemical Intermediates: The chirality and functional groups present in this compound make it an attractive starting material for the synthesis of complex, biologically active molecules. Researchers are investigating its use in the development of new pharmaceuticals and agrochemicals, where precise molecular architecture is crucial for efficacy.
  • Advanced Polymers and Plastics: The ester and acetyl groups of this compound can be modified to create unique monomers for polymerization. This opens up possibilities for the development of new polymers with tailored properties such as biodegradability, thermal stability, and specific mechanical characteristics.
  • Specialty Solvents and Green Chemistry: By altering the alkyl chain or introducing new functional groups, it is possible to fine-tune the solvent properties of this compound derivatives. This research is aimed at creating greener, more effective, and safer solvents for a variety of industrial processes, contributing to the broader goals of sustainable chemistry.
  • Integration into Advanced Functional Materials and Nanotechnology

    The unique physicochemical properties of this compound and its derivatives make them promising candidates for integration into advanced functional materials and nanotechnology. This emerging field of research seeks to exploit the molecular-level characteristics of the compound to create materials with novel and enhanced functionalities.

    Current research is focused on:

  • Surface Coatings and Thin Films: The ability of this compound derivatives to form ordered structures on surfaces is being explored for the development of advanced coatings with properties such as hydrophobicity, anti-fouling, and controlled release of active agents.
  • Nanoparticle Functionalization: The functional groups of this compound can be used to modify the surface of nanoparticles, thereby altering their solubility, stability, and biocompatibility. This is a critical area of research for applications in drug delivery, medical imaging, and catalysis.
  • Self-Assembling Systems: Researchers are investigating the potential of this compound derivatives to self-assemble into well-defined nanostructures, such as micelles and vesicles. These structures have potential applications in areas ranging from targeted drug delivery to the encapsulation of flavors and fragrances.
  • Deeper Mechanistic Understanding of Complex Biological and Environmental Interactions

    A comprehensive understanding of how this compound and its derivatives interact with biological systems and the environment is crucial for ensuring their safe and sustainable use. This area of research involves a multidisciplinary approach, combining techniques from chemistry, biology, and environmental science.

    Key research questions include:

  • Biodegradation Pathways: Elucidating the metabolic pathways by which microorganisms break down this compound is essential for assessing its environmental fate and persistence. This knowledge can also inform the design of more readily biodegradable analogues.
  • Ecotoxicity and Bioaccumulation: Detailed studies are needed to determine the potential toxicity of this compound and its degradation products to various organisms and to assess their potential to accumulate in the food chain.
  • Interactions with Biomolecules: Investigating the interactions of this compound with key biomolecules, such as enzymes and receptors, can provide insights into its potential biological activity and guide the development of new applications in biotechnology and medicine.
  • Predictive Modeling for Enhanced Process Design and Discovery

    The use of computational tools and predictive modeling is revolutionizing chemical research and development. By simulating chemical reactions and predicting molecular properties, scientists can accelerate the discovery of new materials and optimize manufacturing processes, saving time and resources.

    In the context of this compound, predictive modeling is being applied to:

  • Reaction Optimization: Computational models can be used to predict the optimal reaction conditions (e.g., temperature, pressure, catalyst choice) for the synthesis of this compound, leading to higher yields and reduced waste.
  • Structure-Property Relationships: By correlating the molecular structure of this compound derivatives with their physical and chemical properties, researchers can design new molecules with specific, desired characteristics. This is particularly valuable in the development of new materials and specialty chemicals.
  • Virtual Screening: High-throughput virtual screening can be used to rapidly assess the potential of a large number of this compound derivatives for specific applications, such as drug discovery or materials science. This allows researchers to focus their experimental efforts on the most promising candidates.
  • Q & A

    Q. What are the established synthetic routes for ethyl 2-acetyloxypropanoate, and how can reaction conditions be optimized for academic-scale production?

    this compound is typically synthesized via esterification of lactic acid derivatives. A common method involves reacting 2-acetoxypropanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Optimization includes monitoring reaction kinetics via gas chromatography (GC) to balance temperature (e.g., 80–100°C) and catalyst concentration, ensuring minimal side-product formation. Post-synthesis, purification via fractional distillation or recrystallization is critical to achieve >95% purity .

    Q. How can researchers characterize the physicochemical properties of this compound, and what key parameters should be prioritized?

    Key properties include solubility, boiling/melting points, and polarity. Solubility in water and organic solvents (e.g., ethanol, chloroform) can be determined gravimetrically at controlled temperatures (25°C, 50°C). Boiling points (e.g., ~114°C) and density (~1.12 g/cm³) are measured via distillation and pycnometry, respectively. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity, focusing on ester carbonyl (C=O) and acetyloxy group signals .

    Q. What analytical techniques are recommended for assessing the purity of this compound in laboratory settings?

    High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is ideal for quantifying purity. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while titration (e.g., acid-base for residual catalyst) complements these methods. For trace water content, Karl Fischer titration is essential, particularly if the compound is hygroscopic .

    Advanced Research Questions

    Q. How can computational modeling (e.g., force field optimization) improve the prediction of this compound’s thermodynamic and transport properties?

    Molecular dynamics simulations using fragment-based force fields (e.g., GROMOS) parameterized against experimental liquid-density and viscosity data enable accurate predictions of properties like diffusion coefficients and phase behavior. Researchers should calibrate models using published pure-liquid datasets (e.g., density = 1.12 g/cm³ at 25°C) and validate against differential scanning calorimetry (DSC) results for phase transitions .

    Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

    Discrepancies often arise from variations in temperature control or solvent purity. To address this, replicate solubility measurements using standardized solvents (HPLC-grade) and thermostatic baths (±0.1°C). Statistical tools like ANOVA can identify outliers, while systematic reviews of historical data (e.g., CRC Handbook) contextualize findings. For polar solvents, account for hydrogen bonding via Hansen solubility parameter analysis .

    Q. How can researchers design enzymology studies to investigate this compound’s interactions with esterases or lipases?

    Use kinetic assays (e.g., UV-Vis monitoring of p-nitrophenol release) to quantify enzymatic hydrolysis rates. Control variables include pH (optimum ~7.5 for most esterases), substrate concentration (0.1–10 mM), and temperature (25–37°C). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, validated via mutagenesis studies targeting active-site residues .

    Q. What methodologies are suitable for studying this compound’s stability under varying storage conditions (e.g., light, humidity)?

    Accelerated stability testing involves storing samples under controlled stressors: UV light (ICH Q1B guidelines), 40°C/75% relative humidity (ICH Q1A). Monitor degradation via HPLC and track hydrolysis byproducts (e.g., lactic acid derivatives). For long-term stability, apply the Arrhenius equation to extrapolate shelf-life from high-temperature data .

    Data Analysis and Reporting

    Q. How should researchers address limitations in datasets for this compound, such as small sample sizes or instrumental error?

    Transparently report confidence intervals and uncertainties (e.g., ±5% for GC-MS quantification). Use bootstrapping or Monte Carlo simulations to assess robustness. In appendices, provide raw data and calibration curves to facilitate reproducibility. Reference open-access repositories (e.g., Zenodo) for metadata compliance .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

    Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For multiplex assays (e.g., cytotoxicity and enzyme inhibition), apply false discovery rate (FDR) corrections to mitigate Type I errors .

    Ethical and Reproducibility Considerations

    Q. How can researchers ensure ethical rigor when studying this compound’s biological effects in vitro or in vivo?

    Adhere to institutional review board (IRB) protocols for cell/animal studies. For human-derived enzymes, confirm ethical sourcing (e.g., commercial vendors with compliance documentation). Disclose conflicts of interest and validate findings through independent replication .

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    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.